molecular formula C40H49N3O16S4 B12289673 AF647-NHS ester

AF647-NHS ester

Cat. No.: B12289673
M. Wt: 956.1 g/mol
InChI Key: PIQXJQCAOCUQOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AF647-NHS ester, also known as Alexa Fluor 647 NHS ester, is a bright and photostable far-red fluorescent dye. It is widely used in various scientific applications, particularly in the fields of imaging and flow cytometry. The dye is water-soluble and pH-insensitive from pH 4 to pH 10, making it versatile for different experimental conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AF647-NHS ester involves the reaction of Alexa Fluor 647 dye with N-hydroxysuccinimide (NHS) to form the NHS ester. The dye is typically dissolved in high-quality anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO). The reaction is carried out in a sodium bicarbonate buffer (0.1–0.2 M, pH 8.3) at room temperature for about one hour .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The dye is often produced in bulk and then purified using techniques such as gel filtration chromatography .

Scientific Research Applications

AF647-NHS ester is extensively used in various scientific research applications:

Mechanism of Action

The mechanism of action of AF647-NHS ester involves the formation of a stable amide bond between the NHS ester group and the primary amines on the target biomolecule. This conjugation results in the attachment of the AF647 dye to the biomolecule, allowing for its visualization and tracking. The dye’s high fluorescence quantum yield and photostability make it ideal for sensitive detection of low-abundance biomolecules .

Comparison with Similar Compounds

AF647-NHS ester is often compared with other similar fluorescent dyes, such as Cy5. Here are some key points of comparison:

List of Similar Compounds

This compound stands out due to its superior brightness, photostability, and water solubility, making it a preferred choice for many researchers.

Properties

Molecular Formula

C40H49N3O16S4

Molecular Weight

956.1 g/mol

IUPAC Name

3-[(2Z)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3-methyl-5-sulfoindol-1-yl]propane-1-sulfonate

InChI

InChI=1S/C40H49N3O16S4/c1-39(2)30-26-28(62(53,54)55)15-17-32(30)41(22-10-24-60(47,48)49)34(39)12-6-4-7-13-35-40(3,21-9-5-8-14-38(46)59-43-36(44)19-20-37(43)45)31-27-29(63(56,57)58)16-18-33(31)42(35)23-11-25-61(50,51)52/h4,6-7,12-13,15-18,26-27H,5,8-11,14,19-25H2,1-3H3,(H3-,47,48,49,50,51,52,53,54,55,56,57,58)

InChI Key

PIQXJQCAOCUQOD-UHFFFAOYSA-N

Isomeric SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1/C=C/C=C/C=C\3/C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)O)(C)CCCCCC(=O)ON5C(=O)CCC5=O)CCCS(=O)(=O)O)C

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1C=CC=CC=C3C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)O)(C)CCCCCC(=O)ON5C(=O)CCC5=O)CCCS(=O)(=O)O)C

Origin of Product

United States

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